EINECS 259-267-9

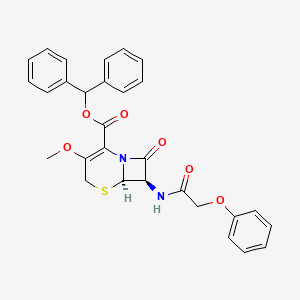

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

54639-52-0 |

|---|---|

Molecular Formula |

C29H26N2O6S |

Molecular Weight |

530.6 g/mol |

IUPAC Name |

benzhydryl (6R,7R)-3-methoxy-8-oxo-7-[(2-phenoxyacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C29H26N2O6S/c1-35-22-18-38-28-24(30-23(32)17-36-21-15-9-4-10-16-21)27(33)31(28)25(22)29(34)37-26(19-11-5-2-6-12-19)20-13-7-3-8-14-20/h2-16,24,26,28H,17-18H2,1H3,(H,30,32)/t24-,28-/m1/s1 |

InChI Key |

QLVVZQVGFLLLLB-UFHPHHKVSA-N |

Isomeric SMILES |

COC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |

Canonical SMILES |

COC1=C(N2C(C(C2=O)NC(=O)COC3=CC=CC=C3)SC1)C(=O)OC(C4=CC=CC=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of 3-O-Ethyl-L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Ethyl-L-ascorbic acid is a stable, etherified derivative of ascorbic acid (Vitamin C).[1] Synthesized by attaching an ethyl group to the third carbon position of the ascorbic acid molecule, this modification significantly enhances chemical stability, overcoming the rapid oxidation and degradation issues inherent to pure L-ascorbic acid.[2][3] Possessing both hydrophilic and lipophilic properties, 3-O-ethyl-L-ascorbic acid exhibits superior skin penetration.[4][5] Once absorbed into the skin, it is metabolized back to L-ascorbic acid, allowing it to exert the well-documented biological effects of Vitamin C with high bioavailability.[4][6] Its primary mechanisms of action revolve around the inhibition of melanogenesis, stimulation of collagen synthesis, and potent antioxidant and anti-inflammatory activities.[6][7]

Pharmacokinetics: Penetration and Metabolic Activation

The efficacy of 3-O-ethyl-L-ascorbic acid is predicated on its unique chemical structure which facilitates its delivery and bio-activation within the skin. The ethyl group at the C-3 position protects the most reactive hydroxyl group of the enediol system from oxidation, rendering the molecule highly stable in formulations.[8][9] Its amphipathic nature allows it to penetrate the lipid-rich stratum corneum and reach the deeper dermal layers.[4][10]

Upon penetrating the dermis, the ethyl group is cleaved by endogenous enzymes, releasing L-ascorbic acid in a sustained manner.[6][11] This conversion is critical, as it is the restored L-ascorbic acid that actively participates in cellular metabolic processes. This prodrug-like mechanism ensures a targeted and prolonged delivery of active Vitamin C, enhancing its therapeutic effects while potentially reducing irritation compared to high concentrations of pure ascorbic acid.[12]

Core Mechanisms of Action

Inhibition of Melanogenesis

3-O-ethyl-L-ascorbic acid is a potent inhibitor of melanin synthesis, making it an effective agent for skin brightening and treating hyperpigmentation.[1][2] Its primary mechanism involves the direct inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.[6][13] It acts on the copper ions (Cu2+) within the active site of the enzyme, blocking its catalytic activity.[6] Furthermore, studies have demonstrated that 3-O-ethyl-L-ascorbic acid can reduce the expression of tyrosinase and Tyrosinase-Related Protein 2 (TRP-2) at the protein level, thereby slowing the velocity of eumelanogenesis.[3] This dual action of inhibiting enzyme activity and reducing enzyme expression contributes to its significant depigmenting effects.[3]

Stimulation of Collagen Synthesis

A key anti-aging benefit of 3-O-ethyl-L-ascorbic acid is its ability to promote collagen production.[10] After its conversion to L-ascorbic acid in the dermis, it functions as an essential cofactor for prolyl and lysyl hydroxylases.[14] These enzymes are critical for the hydroxylation of proline and lysine residues during the synthesis of procollagen. This post-translational modification is indispensable for the formation of the stable triple-helix structure of mature collagen.[15] By directly participating in collagen synthesis, it helps to increase dermal collagen, leading to improved skin elasticity and a reduction in fine lines and wrinkles.[5][6] Some studies have shown its effect on collagen synthesis to be comparable to that of the growth factor TGF-β1.[3]

Antioxidant and Cytoprotective Effects

3-O-ethyl-L-ascorbic acid provides robust protection against oxidative stress through both direct and indirect mechanisms.[6]

-

Direct Scavenging: As a potent antioxidant, it directly neutralizes reactive oxygen species (ROS) and free radicals, thereby protecting cellular components like DNA, proteins, and lipids from oxidative damage induced by UV radiation and environmental pollutants.[2][14]

-

Indirect Antioxidant Pathways: It modulates cellular antioxidant defense systems. Evidence suggests it supports the Nrf2 pathway, a master regulator of the antioxidant response.[16] By regulating Nrf2 activators (e.g., p62, MAPK) and inhibitors (e.g., Keap1), it can lead to increased expression of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT).[16]

-

Anti-inflammatory Action: The compound also exhibits anti-inflammatory properties by modifying the expression of key regulators in the NF-κB signaling pathway, such as IKKα and IKKβ, which helps to mitigate inflammatory responses in the skin.[6][16]

Quantitative Efficacy Data

The biological activities of 3-O-ethyl-L-ascorbic acid have been quantified in various assays.

| Parameter | Target | IC50 Value | Source |

| Tyrosinase Inhibition | Human Tyrosinase | 16.65 mM | [17] |

| Mushroom Tyrosinase | 29.69 mM | [17] | |

| Tyrosinase (unspecified) | 7.5 g/L (~36.7 mM) | [18][19] | |

| Antioxidant Activity | DPPH Radical Scavenging | 0.032 g/L (~0.157 mM) | [17][18][19] |

| Application | Effective Concentration | Notes | Source |

| Cosmetic Formulations | 0.5% - 5.0% | Typical usage levels in skincare products. | |

| In Vitro Whitening | 15-20 mg/mL | Effective whitening observed in cell culture. | [3] |

| Ex Vivo Skin Brightening | 3% | Showed excellent skin brightening in a 9-day study on reconstructed human epidermis. | [3] |

Key Experimental Protocols

Tyrosinase Inhibition Assay (L-DOPA Oxidation Method)

-

Principle: This assay measures the ability of an inhibitor to reduce the enzymatic oxidation of L-DOPA to dopachrome by tyrosinase. The formation of dopachrome is monitored spectrophotometrically by measuring the increase in absorbance at 475 nm.

-

Reagents:

-

Mushroom Tyrosinase solution (e.g., 1000 U/mL in phosphate buffer).

-

L-DOPA solution (e.g., 2.5 mM in phosphate buffer).

-

Phosphate Buffer (e.g., 0.1 M, pH 6.8).

-

3-O-Ethyl-L-Ascorbic Acid solutions at various concentrations.

-

-

Procedure:

-

In a 96-well plate, add 40 µL of phosphate buffer, 20 µL of the test compound solution (or buffer for control), and 20 µL of the tyrosinase solution.

-

Pre-incubate the mixture at 25°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to each well.

-

Immediately measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.

-

-

Data Analysis: Calculate the rate of dopachrome formation (slope of the linear portion of the absorbance vs. time curve). The percent inhibition is calculated as: [(Control Rate - Sample Rate) / Control Rate] * 100. The IC50 value is determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

DPPH Radical Scavenging Assay

-

Principle: This assay evaluates the free radical scavenging capacity of an antioxidant. The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When reduced by an antioxidant, its color fades. The degree of discoloration is proportional to the scavenging activity.[18][19]

-

Reagents:

-

DPPH solution (e.g., 0.1 mM in methanol).

-

Methanol.

-

3-O-Ethyl-L-Ascorbic Acid solutions at various concentrations in methanol.

-

-

Procedure:

-

Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.

-

For the control, mix 100 µL of methanol with 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm.

-

-

Data Analysis: The scavenging activity is calculated as: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test sample. The IC50 value is the concentration of the sample required to scavenge 50% of the DPPH radicals.[18]

Collagen Synthesis Assay in Human Dermal Fibroblasts

-

Principle: This method quantifies the production of new collagen by cultured human dermal fibroblasts following treatment with a test agent. Collagen is typically measured using Sirius Red dye, which specifically binds to the triple-helix structure of collagen.[3]

-

Reagents:

-

Human Dermal Fibroblasts (HDFs).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

3-O-Ethyl-L-Ascorbic Acid solutions.

-

Positive control: TGF-β1 (e.g., 10 ng/mL).

-

Sirius Red/Picric Acid staining solution.

-

0.1 M NaOH solution for elution.

-

-

Procedure:

-

Seed HDFs in a multi-well plate and grow to confluence.

-

Replace the medium with a serum-free medium containing various concentrations of the test compound or TGF-β1. A negative control group receives only the medium.

-

Incubate for 48-72 hours.

-

After incubation, fix the cells with methanol.

-

Stain the fixed cells with the Sirius Red solution for 1 hour.

-

Wash unbound dye extensively with acidified water.

-

Elute the bound dye with 0.1 M NaOH.

-

Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm.

-

-

Data Analysis: The absorbance is directly proportional to the amount of collagen. Results are often normalized to total cell number (e.g., via an MTT assay) and expressed as a percentage increase over the negative control.[3]

References

- 1. beminimalist.co [beminimalist.co]

- 2. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 3. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 4. avenalab.com [avenalab.com]

- 5. 3-O-Ethyl-L-ascorbic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. News - What is 3-O-Ethyl-L-ascorbic acid good for [unilongmaterial.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 3-O-Ethyl-L-ascorbic acid | 86404-04-8 | Benchchem [benchchem.com]

- 9. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 10. specialchem.com [specialchem.com]

- 11. ulprospector.com [ulprospector.com]

- 12. paulaschoice-eu.com [paulaschoice-eu.com]

- 13. 3-O-Ethyl-L-ascorbic Acid | The Formulator Shop [theformulatorshop.com]

- 14. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lorealdermatologicalbeauty.com [lorealdermatologicalbeauty.com]

- 16. Antioxidant and membrane-protective effects of the 3-O-ethyl ascorbic acid-cannabigerol system on UVB-irradiated human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. caymanchem.com [caymanchem.com]

- 18. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Volume 69 No 4 page 233 [library.scconline.org]

An In-depth Technical Guide on the Antioxidant Properties of 3-O-Ethyl-L-Ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-ethyl-L-ascorbic acid, a stable derivative of ascorbic acid (Vitamin C), has garnered significant attention in cosmetic and pharmaceutical research for its potent antioxidant properties and enhanced stability compared to its parent molecule.[1] This guide provides a comprehensive technical overview of its antioxidant capabilities, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.

3-O-ethyl-L-ascorbic acid is structurally similar to ascorbic acid, with the key difference being an ethyl group attached at the third carbon position.[2] This modification protects the molecule from oxidation, increasing its stability in formulations.[1][2] It is both water- and oil-soluble, which may enhance its penetration into the skin.[1][3] Once absorbed, it is metabolized to ascorbic acid, allowing it to exert its antioxidant effects.[4]

Antioxidant Mechanisms

The antioxidant activity of 3-O-ethyl-L-ascorbic acid is multifaceted, involving both direct and indirect mechanisms:

-

Direct Radical Scavenging: It can directly neutralize free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.[1][5] This is a primary mechanism for its protective effects against environmental aggressors like UV radiation.[1]

-

Modulation of Intracellular Antioxidant Pathways: 3-O-ethyl-L-ascorbic acid has been shown to influence cellular antioxidant defense systems, notably by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway.[6][7]

Nrf2 Signaling Pathway Activation

The Nrf2 pathway is a key regulator of cellular responses to oxidative stress. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1 and targeted for degradation. In the presence of oxidative stress or activators like 3-O-ethyl-L-ascorbic acid, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.

-

Upstream Activation: Treatment with 3-O-ethyl-L-ascorbic acid can lead to the nuclear translocation of Nrf2 through pathways involving p38 and PKC.[6]

-

Downstream Effects: The activation of Nrf2 by 3-O-ethyl-L-ascorbic acid results in the increased expression of several antioxidant and cytoprotective enzymes, including:

This upregulation of the cellular antioxidant machinery enhances the cell's ability to combat oxidative stress.

Figure 1: Nrf2 pathway activation by 3-O-ethyl-L-ascorbic acid.

Quantitative Antioxidant Data

The antioxidant capacity of 3-O-ethyl-L-ascorbic acid has been quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to express the concentration of an antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

| Assay | IC50 Value (3-O-ethyl-L-ascorbic acid) | Comparison (Ascorbic Acid) | Reference |

| DPPH Radical Scavenging | 0.032 g/L | Ascorbic acid quenched ~82.91% of free radicals while 3-O-ethyl-L-ascorbic acid quenched ~55.52%.[8] | [9][10][11][12] |

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are generalized and should be adapted based on specific experimental needs and laboratory equipment.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

-

Reagent Preparation:

-

Reaction Setup:

-

Incubation:

-

Measurement:

-

Measure the absorbance of the solutions at 517 nm using a spectrophotometer or microplate reader.[14]

-

-

Calculation:

-

The percentage of DPPH scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank and A_sample is the absorbance of the sample.

-

The IC50 value can be determined by plotting the percentage of scavenging activity against the concentration of the antioxidant.

-

Figure 2: Workflow for the DPPH radical scavenging assay.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay involves the generation of the ABTS radical cation (ABTS•+), which is blue-green in color. Antioxidants reduce the ABTS•+, causing a decolorization that is measured spectrophotometrically.

Protocol:

-

Reagent Preparation:

-

Prepare the ABTS radical cation by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate.[16] The mixture is kept in the dark at room temperature for 12-16 hours.[16]

-

Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or water) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[16]

-

Prepare a series of dilutions of 3-O-ethyl-L-ascorbic acid and a positive control (e.g., Trolox or ascorbic acid).

-

-

Reaction Setup:

-

Add a defined volume of the sample or standard solution to the diluted ABTS•+ solution.

-

-

Incubation:

-

Allow the reaction to proceed for a specific time (e.g., 6-10 minutes) at room temperature.[17]

-

-

Measurement:

-

Measure the absorbance at 734 nm.[16]

-

-

Calculation:

-

The percentage of inhibition is calculated similarly to the DPPH assay. The results can be expressed as an IC50 value or in terms of Trolox Equivalent Antioxidant Capacity (TEAC).

-

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH, which forms a colored complex with TPTZ (2,4,6-tripyridyl-s-triazine).

Protocol:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[18] The reagent should be warmed to 37°C before use.[18]

-

Prepare a series of dilutions of 3-O-ethyl-L-ascorbic acid and a standard (e.g., FeSO₄ or ascorbic acid).

-

-

Reaction Setup:

-

Add the sample or standard to the FRAP reagent.

-

-

Incubation:

-

Incubate the mixture at 37°C for a defined period (e.g., 4-10 minutes).[18]

-

-

Measurement:

-

Measure the absorbance of the colored complex at 593 nm.[18]

-

-

Calculation:

-

The antioxidant capacity is determined from a standard curve of Fe²⁺ concentration and is expressed as FRAP value (e.g., in µM Fe²⁺ equivalents).

-

Cellular Antioxidant Assay (CAA)

This assay measures the ability of an antioxidant to prevent the formation of fluorescent dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.

Protocol:

-

Cell Culture:

-

Seed adherent cells (e.g., HaCaT keratinocytes) in a 96-well plate and culture until confluent.[19]

-

-

Loading:

-

Pre-incubate the cells with a cell-permeable DCFH-DA probe.[19]

-

-

Treatment:

-

Treat the cells with various concentrations of 3-O-ethyl-L-ascorbic acid or a positive control (e.g., Quercetin).[19]

-

-

Induction of Oxidative Stress:

-

Add a free radical initiator (e.g., AAPH) to induce oxidative stress.[19]

-

-

Measurement:

-

Measure the fluorescence intensity of DCF over time using a fluorescence plate reader.

-

-

Calculation:

-

The antioxidant activity is determined by the reduction in DCF fluorescence in treated cells compared to untreated controls.

-

Conclusion

3-O-ethyl-L-ascorbic acid is a potent antioxidant that acts through both direct radical scavenging and the modulation of intracellular antioxidant pathways, primarily through the activation of the Nrf2 signaling cascade. Its enhanced stability and dual solubility make it a promising ingredient for the development of effective antioxidant formulations in the pharmaceutical and cosmetic industries. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and developers working with this promising molecule. Further research is warranted to fully elucidate its in vivo efficacy and mechanisms of action in various applications.

References

- 1. nbinno.com [nbinno.com]

- 2. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 3. paulaschoice-eu.com [paulaschoice-eu.com]

- 4. ulprospector.com [ulprospector.com]

- 5. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 6. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antioxidant and membrane-protective effects of the 3-O-ethyl ascorbic acid-cannabigerol system on UVB-irradiated human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 3-O-ethyl ascorbic acid - Descrizione [tiiips.com]

- 12. scispace.com [scispace.com]

- 13. researchgate.net [researchgate.net]

- 14. acmeresearchlabs.in [acmeresearchlabs.in]

- 15. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Antioxidant effects of hydroalcoholic and polyphenolic extracts of Peucedanum pastinacifolium Boiss. & Hausskn - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]

The Biological Activity of 3-O-Ethyl-L-Ascorbic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-ethyl-L-ascorbic acid, a stable derivative of ascorbic acid (Vitamin C), has garnered significant attention in the scientific community for its potent biological activities and enhanced stability, making it a promising ingredient in dermatological and cosmetic applications. This technical guide provides an in-depth overview of the core biological functions of 3-O-ethyl-L-ascorbic acid, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Biological Activities

3-O-ethyl-L-ascorbic acid exhibits a range of biological effects, primarily attributed to its ability to be metabolized to L-ascorbic acid within the skin, thereby delivering the well-documented benefits of Vitamin C in a more stable and bioavailable form.[1] Its key activities include potent antioxidant effects, stimulation of collagen synthesis, inhibition of melanin production, and anti-inflammatory properties.

Antioxidant Activity

As a powerful antioxidant, 3-O-ethyl-L-ascorbic acid effectively scavenges free radicals, protecting cells from oxidative damage induced by environmental stressors such as UV radiation and pollution.[2][3] This protective mechanism is crucial in preventing premature aging and maintaining overall skin health.[4]

Collagen Synthesis

A significant attribute of 3-O-ethyl-L-ascorbic acid is its ability to promote the synthesis of collagen, a key structural protein responsible for skin elasticity and firmness.[1][5] It acts as a cofactor for enzymes crucial in collagen production, leading to a reduction in the appearance of fine lines and wrinkles.[3][4] Studies have shown that it can significantly increase collagen production in human dermal fibroblasts.[5]

Skin Whitening and Hyperpigmentation Reduction

3-O-ethyl-L-ascorbic acid is a well-established inhibitor of melanogenesis, the process of melanin production.[1][4] It effectively reduces hyperpigmentation, such as dark spots and freckles, by inhibiting the activity of tyrosinase, a key enzyme in the melanin synthesis pathway.[1][5] This leads to a brighter and more even skin tone.

Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties, helping to soothe the skin and reduce redness.[2][6] It has been shown to modulate the nuclear factor-kappa B (NF-κB) pathway, which is involved in the inflammatory response.[2] This makes it a beneficial ingredient for addressing inflammatory skin conditions.

Quantitative Data Summary

The following tables summarize the quantitative data on the biological efficacy of 3-O-ethyl-L-ascorbic acid from various in vitro studies.

| Biological Activity | Assay | Parameter | Value | Reference |

| Antioxidant Activity | DPPH Radical Scavenging | IC50 | 0.032 g/L | [7][8] |

| Skin Whitening | Mushroom Tyrosinase Inhibition | IC50 | 7.5 g/L | [8] |

| Skin Whitening | Human Tyrosinase Inhibition | IC50 | 16.65 mM | [7] |

| Skin Whitening | Mushroom Tyrosinase Inhibition | IC50 | 29.69 mM | [7] |

Table 1: Antioxidant and Tyrosinase Inhibition Activity of 3-O-ethyl-L-ascorbic acid

| Biological Activity | Cell Line | Concentration | Result | Reference |

| Collagen Synthesis | Human Dermal Fibroblasts | Not Specified | Significant increase, similar to TGF-β1 | [5] |

| Melanin Inhibition | B16F10 Murine Melanoma | 15 mg/mL and 20 mg/mL | Effective whitening observed | [5] |

| Tyrosinase Expression | α-MSH-stimulated B16F10 | Not Specified | 47.5% inhibition | [5] |

Table 2: In Vitro Efficacy of 3-O-ethyl-L-ascorbic acid

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound.

Methodology:

-

Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in a suitable solvent (e.g., ethanol or methanol).

-

Prepare a fresh solution of DPPH in the same solvent.

-

In a 96-well plate, add various concentrations of the 3-O-ethyl-L-ascorbic acid solution.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Ascorbic acid is typically used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value, the concentration of the sample required to scavenge 50% of the DPPH radicals, is then determined.[8]

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is involved in melanin production.

Methodology:

-

Dissolve 3-O-ethyl-L-ascorbic acid in an appropriate solvent.

-

Prepare a solution of L-DOPA (a substrate for tyrosinase) in a phosphate buffer (pH 6.8).

-

Prepare a solution of mushroom tyrosinase in the same buffer.

-

In a 96-well plate, add the 3-O-ethyl-L-ascorbic acid solution at various concentrations.

-

Add the L-DOPA solution to each well.

-

Initiate the reaction by adding the tyrosinase solution to each well.

-

Incubate the plate at 37°C for a specific time (e.g., 20 minutes).

-

Measure the absorbance at 475 nm, which corresponds to the formation of dopachrome.

-

Kojic acid is often used as a positive control.

-

The percentage of tyrosinase inhibition is calculated as: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the reaction mixture without the inhibitor, and A_sample is the absorbance with the inhibitor.

-

The IC50 value is determined from the dose-response curve.[5]

Collagen Synthesis Assay in Human Dermal Fibroblasts

This assay quantifies the amount of newly synthesized collagen by fibroblasts.

Methodology:

-

Culture human dermal fibroblasts in appropriate growth medium.

-

Seed the cells in a multi-well plate and allow them to adhere.

-

Treat the cells with various concentrations of 3-O-ethyl-L-ascorbic acid for a specified period (e.g., 24-72 hours). A positive control such as TGF-β1 is often included.

-

After treatment, collect the cell culture supernatant and the cell lysate.

-

Quantify the amount of soluble collagen in the supernatant and insoluble collagen in the cell lysate using a Sirius Red-based colorimetric assay.

-

Sirius Red dye specifically binds to the triple-helix structure of collagen.

-

Measure the absorbance of the dye-collagen complex at a specific wavelength (e.g., 540 nm).

-

The amount of collagen is determined by comparing the absorbance to a standard curve of known collagen concentrations.

-

Results are often expressed as a percentage increase in collagen synthesis compared to untreated control cells.[5]

Signaling Pathways and Mechanisms of Action

The biological activities of 3-O-ethyl-L-ascorbic acid are mediated through its influence on various cellular signaling pathways.

Melanin Synthesis Inhibition Pathway

3-O-ethyl-L-ascorbic acid inhibits melanin synthesis primarily by downregulating the expression and activity of tyrosinase. This process is initiated by external stimuli like UV radiation, which activates signaling cascades leading to the transcription of melanogenic enzymes.

Caption: Inhibition of the melanin synthesis pathway by 3-O-ethyl-L-ascorbic acid.

Collagen Synthesis Stimulation Pathway

3-O-ethyl-L-ascorbic acid promotes collagen synthesis by acting as a cofactor for prolyl and lysyl hydroxylases, enzymes essential for the stabilization of the collagen triple helix. It can also influence signaling pathways that regulate collagen gene expression, such as the TGF-β pathway.

Caption: Stimulation of collagen synthesis by 3-O-ethyl-L-ascorbic acid.

Anti-inflammatory Action via NF-κB Pathway

3-O-ethyl-L-ascorbic acid exerts anti-inflammatory effects by inhibiting the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines.

Caption: Anti-inflammatory mechanism of 3-O-ethyl-L-ascorbic acid via the NF-κB pathway.

Conclusion

3-O-ethyl-L-ascorbic acid is a highly effective and stable form of Vitamin C with a well-documented range of biological activities beneficial for skin health. Its ability to act as an antioxidant, stimulate collagen synthesis, inhibit melanin production, and exert anti-inflammatory effects makes it a valuable compound for the development of advanced dermatological and cosmetic products. The provided quantitative data and experimental protocols offer a solid foundation for researchers and drug development professionals to further explore and utilize the potential of this promising molecule.

References

- 1. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 3. researchgate.net [researchgate.net]

- 4. iomcworld.com [iomcworld.com]

- 5. 3-O-Ethyl Ascorbic Acid and Cannabigerol in Modulating the Phospholipid Metabolism of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acmeresearchlabs.in [acmeresearchlabs.in]

- 7. Antioxidant and membrane-protective effects of the 3-O-ethyl ascorbic acid-cannabigerol system on UVB-irradiated human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

3-O-ethyl-L-ascorbic acid for collagen synthesis

An In-depth Technical Guide on 3-O-ethyl-L-ascorbic Acid for Collagen Synthesis

Introduction

L-ascorbic acid (Vitamin C) is a well-documented, potent agent in dermatology and cosmetic science, revered for its antioxidant properties and its crucial role in collagen synthesis.[1][2][3] It functions as an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the stabilization of the collagen triple helix.[4][5][6] Furthermore, ascorbic acid stimulates the transcription of collagen genes.[5][7] However, the inherent instability of L-ascorbic acid, which readily oxidizes upon exposure to air, light, and heat, presents significant challenges for formulation and reduces its efficacy.[2][8]

To overcome these limitations, stable derivatives have been synthesized. Among these, 3-O-ethyl-L-ascorbic acid (EAA) has emerged as a highly promising molecule.[1][2] This derivative is formed by attaching an ethyl group to the third carbon position of the ascorbic acid molecule, a modification that protects the most reactive site from oxidation while maintaining the biological activity of the parent molecule.[1][9] Once it penetrates the skin, it is metabolized back to L-ascorbic acid, allowing it to exert its effects.[1][9][10] This guide provides a detailed technical overview of the mechanisms, efficacy, and experimental evaluation of 3-O-ethyl-L-ascorbic acid in promoting collagen synthesis.

Mechanism of Action in Collagen Synthesis

3-O-ethyl-L-ascorbic acid promotes collagen synthesis through two primary, interconnected mechanisms after its conversion to ascorbic acid within the skin.[1][11]

Cofactor for Prolyl and Lysyl Hydroxylases

The stability of the collagen molecule is dependent on the hydroxylation of proline and lysine residues within the procollagen chains. This post-translational modification is catalyzed by prolyl hydroxylase and lysyl hydroxylase. Ascorbic acid is an essential cofactor for these enzymes, maintaining the iron atom at their active site in its reduced ferrous (Fe2+) state.[6] Without adequate ascorbic acid, these enzymes are inactivated, leading to the production of under-hydroxylated, unstable collagen that is rapidly degraded.[6]

Stimulation of Collagen Gene Expression

Beyond its cofactor role, ascorbic acid directly upregulates the synthesis of collagen by increasing the transcription of collagen genes.[7] Studies have shown that ascorbic acid can increase the levels of procollagen alpha 1 (I) mRNA by 2- to 3-fold in cultured human fibroblasts.[7] One proposed mechanism for this is through the induction of lipid peroxidation, which generates reactive aldehydes that may act as signaling molecules to stimulate collagen gene expression.[7][12] Additionally, ascorbic acid's activity is often synergistic with growth factors like Transforming Growth Factor-beta (TGF-β), a key regulator of extracellular matrix production.[13][14][15] The TGF-β/Smad signaling pathway is a critical cascade that stimulates the transcription of collagen genes (e.g., COL1A1).[14]

References

- 1. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 2. blog.bluesun-international.com [blog.bluesun-international.com]

- 3. blog.bluesun-international.com [blog.bluesun-international.com]

- 4. Prolyl and lysyl hydroxylase activities of human skin fibroblasts: effect of donor age and ascorbate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Regulation of collagen biosynthesis by ascorbic acid: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 9.32 Enzymatic Functions | Nutrition Flexbook [courses.lumenlearning.com]

- 7. Stimulation of collagen gene expression by ascorbic acid in cultured human fibroblasts. A role for lipid peroxidation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. coniuncta.com [coniuncta.com]

- 10. avenalab.com [avenalab.com]

- 11. paulaschoice-eu.com [paulaschoice-eu.com]

- 12. researchgate.net [researchgate.net]

- 13. Regulations of collagen synthesis by ascorbic acid, transforming growth factor-beta and interferon-gamma in human dermal fibroblasts cultured in three-dimensional collagen gel are photoaging- and aging-independent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

The In-Depth Technical Guide to 3-O-Ethyl-L-Ascorbic Acid and Tyrosinase Inhibition

For researchers, scientists, and drug development professionals, understanding the mechanism and efficacy of cosmetic ingredients is paramount. This technical guide delves into the core of 3-O-ethyl-L-ascorbic acid's function as a tyrosinase inhibitor, a key mechanism for skin whitening and treating hyperpigmentation.

Core Mechanism of Action

3-O-ethyl-L-ascorbic acid, a stable derivative of Vitamin C, primarily exerts its skin-lightening effects through the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1] By binding to tyrosinase, it reduces the enzyme's catalytic activity, thereby slowing down the production of melanin.[1] This direct inhibition is a cornerstone of its efficacy in cosmetic formulations.[1]

Beyond direct enzyme inhibition, 3-O-ethyl-L-ascorbic acid also down-regulates the expression of key proteins involved in melanogenesis. Studies have shown that it can reduce the protein levels of tyrosinase and tyrosinase-related protein 2 (TRP-2) in a dose-dependent manner.[2][3] This dual action of inhibiting tyrosinase activity and reducing its expression contributes to its potent anti-melanogenic effects.[2][4]

Quantitative Data on Tyrosinase Inhibition

The inhibitory effect of 3-O-ethyl-L-ascorbic acid on tyrosinase has been quantified in various studies. The following tables summarize the key data for easy comparison.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| IC50 | 7.5 g/L | Not Specified | Not Specified | [3][5] |

| IC50 | 0.15 mmol/L | Not Specified | L-dopa | [6] |

| IC50 | 16.65 mM | Human Tyrosinase | Not Specified | [7] |

| IC50 | 29.69 mM | Mushroom Tyrosinase | Not Specified | [7] |

| Inhibition (%) | ~50% | Mushroom Tyrosinase | L-DOPA or tyrosine | [2] |

| Inhibition (%) | 80.8% | Not Specified | L-tyrosine | [6] |

| Inhibition (%) | 89.1% | Not Specified | L-dopa | [6] |

| Tyrosinase Expression Inhibition (%) | 47.5% | B16F10 murine melanoma cells | α-MSH stimulated | [2] |

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are detailed protocols for key experiments cited in the literature.

In Vitro Mushroom Tyrosinase Activity Assay

This assay is a common method to screen for tyrosinase inhibitors.

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxy-L-phenylalanine) or L-tyrosine

-

3-O-ethyl-L-ascorbic acid

-

Dimethyl sulfoxide (DMSO)

-

Phosphate buffer (pH 6.5-6.8)

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of 3-O-ethyl-L-ascorbic acid in DMSO.

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a solution of L-DOPA or L-tyrosine in phosphate buffer.

-

In a 96-well plate, add the phosphate buffer, the 3-O-ethyl-L-ascorbic acid solution at various concentrations, and the tyrosinase solution.

-

Incubate the mixture at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-30 minutes).[2][8]

-

Initiate the enzymatic reaction by adding the L-DOPA or L-tyrosine solution to each well.

-

Measure the absorbance of the resulting dopachrome at a specific wavelength (e.g., 475 nm or 492 nm) at regular intervals or after a fixed incubation time (e.g., 10-30 minutes).[2][9][10]

-

A blank control containing the substrate solution and DMSO without tyrosinase should be included.[2]

-

The percentage of tyrosinase inhibition is calculated using the formula: Inhibition (%) = [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the inhibitor.

Cellular Tyrosinase Activity Assay in B16F10 Melanoma Cells

This assay assesses the effect of the compound on tyrosinase activity within a cellular context.

Materials:

-

B16F10 murine melanoma cells

-

Cell culture medium (e.g., DMEM)

-

Fetal bovine serum (FBS)

-

α-Melanocyte-stimulating hormone (α-MSH)

-

3-O-ethyl-L-ascorbic acid

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., containing Triton X-100 and a protease inhibitor like PMSF)[9]

-

L-DOPA

-

96-well plate

-

Microplate reader

Procedure:

-

Seed B16F10 cells in a multi-well plate and culture them until they reach a desired confluency.

-

Treat the cells with various concentrations of 3-O-ethyl-L-ascorbic acid for a specified duration. In some experiments, cells are co-treated with α-MSH to stimulate melanogenesis.[2][9]

-

After treatment, wash the cells with cold PBS.

-

Centrifuge the cell lysates to pellet cellular debris and collect the supernatant.[9][10]

-

Determine the protein concentration of the supernatant.

-

In a 96-well plate, mix a specific amount of the cell lysate supernatant with an L-DOPA solution.

-

Incubate the plate at 37°C for a set time (e.g., 1-2 hours).[9][10]

-

Measure the absorbance at a wavelength of 475 nm or 492 nm to quantify the amount of dopachrome formed.[9][10]

-

Normalize the tyrosinase activity to the total protein content of the lysate.

Visualizing the Mechanisms and Workflows

Diagrams are provided below to illustrate the key pathways and experimental processes.

References

- 1. nbinno.com [nbinno.com]

- 2. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 3. researchgate.net [researchgate.net]

- 4. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Study of tyrosinase inhibiting activity of 3-O-ethyl-L-ascorbic acid [fmect.com]

- 7. caymanchem.com [caymanchem.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2.7. Cellular Tyrosinase Activity Assay [bio-protocol.org]

- 10. Cellular tyrosinase assay [bio-protocol.org]

A Technical Guide to the Physicochemical Properties of 3-O-Ethyl-L-Ascorbic Acid

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-O-Ethyl-L-ascorbic acid, a stable ether derivative of L-ascorbic acid (Vitamin C), has emerged as a prominent ingredient in the pharmaceutical and cosmetic industries. Its enhanced stability and permeability compared to its parent compound make it a subject of significant interest for topical applications, particularly in dermatology and skincare. This technical guide provides a comprehensive overview of the core physicochemical properties of 3-O-ethyl-L-ascorbic acid, supported by experimental data and methodologies to aid in research and formulation development.

Physicochemical Properties

The fundamental physicochemical characteristics of 3-O-ethyl-L-ascorbic acid are summarized in the tables below, providing a consolidated reference for key quantitative data.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂O₆ | [1][2] |

| Molecular Weight | 204.18 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 112.0 to 116.0 °C | [1][4][5][6][7] |

| Boiling Point | 551.5 ± 50.0 °C (Predicted) | [1][5][6][7] |

| Density | 1.46 ± 0.1 g/cm³ (Predicted) | [1][4][6][7] |

| pKa | 7.72 ± 0.01 to 8.89 ± 0.40 (Predicted) | [4][6][7][8][9] |

| Log P (o/w) | -1.07 ± 0.03 | [8] |

| Specific Rotation [α]20/D | +45.0 to +49.0 deg (C=1, MeOH) |

Table 2: Solubility Profile

| Solvent | Solubility | Reference(s) |

| Water | Soluble (Slightly to 100 mg/mL) | [1][5][6][10][11][12] |

| Methanol | Slightly Soluble | [1][6][10] |

| Ethanol | Soluble (~30 mg/mL) | [11] |

| DMSO | Soluble (~30 mg/mL) | [11] |

| Dimethyl Formamide | Soluble (~30 mg/mL) | [11] |

| Propylene Glycol (PG) | Soluble | [13][14] |

| Propylene Glycol Monolaurate (PGML) | Soluble | [13][14] |

| Isopropyl Myristate (IPM) | Soluble | [13] |

Stability Profile

3-O-Ethyl-L-ascorbic acid exhibits significantly improved stability compared to L-ascorbic acid, particularly against oxidation and discoloration.[14][15][16] It is stable against light, heat, acid, alkali, salt, and air oxidation.[4] Stability studies have shown that it can tolerate high temperatures, with its color remaining unchanged after a month in a 45°C oven.[17] Furthermore, its purity remained stable when stored as a crystalline powder at 45°C for 60 days.[17] For optimal stability in cosmetic formulations, a pH range of 3.0 to 6.0 is recommended, with the best whitening and freckle-removing effects observed within this range.[3][4] One study determined the optimal conditions for stability to be at a temperature of 36.3°C and a pH of 5.46.[18][19]

Experimental Protocols & Methodologies

While detailed, step-by-step protocols for all physicochemical determinations are not exhaustively provided in the literature, the following sections outline the methodologies cited in various studies.

Synthesis of 3-O-Ethyl-L-Ascorbic Acid

A common synthesis method involves a multi-step process, while a simpler, single-step synthesis has also been developed.

Three-Step Synthesis:

-

Protection of the 5- and 6-hydroxyl groups: L-ascorbic acid is reacted with acetone in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to form 5,6-O-isopropylidene-L-ascorbic acid.[20]

-

Ethylation of the 3-hydroxyl group: The protected ascorbic acid is then reacted with an ethylating agent like ethyl bromide in a solvent such as DMSO with a base (e.g., sodium bicarbonate) to yield 3-O-ethyl-5,6-O-isopropylidene ascorbic acid.[20]

-

Deprotection: The isopropylidene group is removed by acid hydrolysis (e.g., with hydrochloric acid in methanol) to yield the final product, 3-O-ethyl-L-ascorbic acid.[20][21]

Single-Step Synthesis: A more direct approach involves reacting sodium L-ascorbate with ethyl bromide in DMSO.[21][22][23] This method avoids the need for protection and deprotection steps, offering a more efficient synthesis route with a reported yield of 51.0%.[21][22][23]

The following diagram illustrates the workflow for the three-step synthesis process.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis

A reversed-phase HPLC (RP-HPLC) method is commonly used to determine the purity of 3-O-ethyl-L-ascorbic acid.

-

Column: SHIMADZU Shim-pack VP-C18ODS (150 mm × 4.6 mm, 5 μm) with a C18ODS guard column.[24]

-

Mobile Phase: A mixture of methanol and a 0.025 mol/L potassium dihydrogen phosphate (KH₂PO₄) solution (20:80 v/v).[24]

-

Flow Rate: 1.0 mL/min.[24]

-

Column Temperature: 30 °C.[24]

-

Detection: UV detector at 254 nm.[24]

-

Detector Cell Temperature: 40 °C.[24]

This method demonstrated good linearity in the concentration range of 0–100 mg/L.[24]

In Vitro Antioxidant Activity Assessment: DPPH Radical Scavenging Assay

The antioxidant potential of 3-O-ethyl-L-ascorbic acid can be evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.[18][19][25]

-

Principle: The DPPH radical is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, and the color of the solution fades. The degree of discoloration is proportional to the scavenging activity of the antioxidant.

-

Procedure Outline:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Various concentrations of 3-O-ethyl-L-ascorbic acid are added to the DPPH solution.

-

The reaction mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (e.g., 517 nm or 734 nm) using a spectrophotometer.

-

A control (without the antioxidant) is also measured.

-

The percentage of DPPH radical scavenging activity is calculated.

-

-

Results: The half-inhibitory concentration (IC₅₀) value for the DPPH radical scavenging ability of 3-O-ethyl-L-ascorbic acid has been reported to be 0.032 g/L.[18][19]

In Vitro Whitening Effect Assessment: Tyrosinase Inhibition Assay

The skin-whitening effect is often assessed by the ability of a compound to inhibit tyrosinase, the key enzyme in melanin synthesis.[17]

-

Principle: Tyrosinase catalyzes the oxidation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. The formation of colored products can be monitored spectrophotometrically. An inhibitor will reduce the rate of this reaction.

-

Procedure Outline:

-

Samples of 3-O-ethyl-L-ascorbic acid are dissolved in a suitable solvent (e.g., DMSO).

-

The sample solutions are mixed with a tyrosinase substrate (e.g., L-DOPA or L-tyrosine) solution.

-

Mushroom tyrosinase is added to initiate the reaction.

-

The reaction is carried out for a specific time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).

-

The absorbance is measured at a specific wavelength (e.g., 475 nm) to quantify the amount of dopachrome produced.

-

A blank control (without tyrosinase) and a positive control (a known tyrosinase inhibitor) are typically included.

-

-

Results: 3-O-Ethyl-L-ascorbic acid has been shown to inhibit tyrosinase activity.[17] The reported IC₅₀ value for tyrosinase inhibition is 7.5 g/L.[18][19]

Mechanism of Action in Skin

3-O-Ethyl-L-ascorbic acid exerts its biological effects after penetrating the stratum corneum and entering the dermis, where it is metabolized by enzymes to release active Vitamin C.[3][4][10][15][20][26][27] Its primary mechanisms of action include skin whitening and anti-aging effects.

Skin Whitening: The whitening effect is achieved by inhibiting the activity of tyrosinase, which blocks the formation of melanin.[3][4][10][17] It can also reduce pre-existing melanin to a colorless form.[3][4][10]

Anti-aging and Antioxidant Effects: As a potent antioxidant, it neutralizes free radicals, protecting the skin from oxidative stress and environmental damage.[3][15][26] Furthermore, it directly participates in the synthesis of collagen, which helps to improve skin elasticity, reduce the appearance of fine lines and wrinkles, and repair skin cell activity.[3][4][5][10][15][28]

The diagram below illustrates the proposed mechanism of action for skin whitening.

Conclusion

3-O-Ethyl-L-ascorbic acid presents a compelling profile for researchers and formulators in the fields of drug development and cosmetic science. Its superior stability and favorable physicochemical properties, including its amphiphilic nature, facilitate its incorporation into various delivery systems and enhance its penetration into the skin. The data and methodologies compiled in this guide offer a solid foundation for further investigation and the development of innovative and effective topical products.

References

- 1. 3-O-Ethyl-L-ascorbic acid CAS#: 86404-04-8 [m.chemicalbook.com]

- 2. 3-O-Ethylascorbic acid | C8H12O6 | CID 150736 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. News - What is 3-O-Ethyl-L-ascorbic acid good for [unilongmaterial.com]

- 4. 3-O-Ethyl-L-ascorbic acid Daily chemicals Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. specialchem.com [specialchem.com]

- 6. Cas 86404-04-8,3-O-Ethyl-L-ascorbic acid | lookchem [lookchem.com]

- 7. chembk.com [chembk.com]

- 8. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-O-Ethyl-L-ascorbic acid | 86404-04-8 [chemicalbook.com]

- 10. 3-O-Ethyl-L-ascorbic acid Five Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. glpbio.com [glpbio.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 16. China 3-O-Ethyl-L-ascorbic Acid 86404-04-8,Buy 3-O-Ethyl-L-ascorbic Acid 86404-04-8 Online -china-sinoway.com [china-sinoway.com]

- 17. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 18. researchgate.net [researchgate.net]

- 19. 3-O-ethyl ascorbic acid - Descrizione [tiiips.com]

- 20. guidechem.com [guidechem.com]

- 21. 3-O-Ethyl-L-ascorbic acid synthesis - chemicalbook [chemicalbook.com]

- 22. tandfonline.com [tandfonline.com]

- 23. A simple efficient synthesis and biological evaluation of 3-O-ethylascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Determination of 3-O-ethyl-ascorbic acid by reversed phase high performance liquid chromatography | Semantic Scholar [semanticscholar.org]

- 25. researchgate.net [researchgate.net]

- 26. coniuncta.com [coniuncta.com]

- 27. avenalab.com [avenalab.com]

- 28. enclaire.in [enclaire.in]

A Technical Guide to the Skin Penetration Capabilities of 3-O-ethyl-L-ascorbic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-ethyl-L-ascorbic acid, a stable derivative of vitamin C, has garnered significant attention in dermatology and cosmetic science for its enhanced stability and skin permeability compared to its parent molecule, L-ascorbic acid.[1][2][3] This technical guide provides an in-depth analysis of its skin penetration capabilities, summarizing key quantitative data from in vitro and ex vivo studies. Detailed experimental protocols for assessing skin permeation are provided, alongside an exploration of the key signaling pathways modulated by this compound upon delivery into the skin.

Physicochemical Properties

Understanding the physicochemical properties of 3-O-ethyl-L-ascorbic acid (EA) is crucial for interpreting its skin penetration behavior.

| Property | Value | Reference |

| Melting Point | 114.39 ± 0.5 °C | [2] |

| Log P(o/w) | -1.07 ± 0.03 | [2] |

| pKa | 7.72 ± 0.01 | [2] |

These properties indicate that EA is a hydrophilic molecule, which presents a challenge for penetration through the lipophilic stratum corneum.[1] However, the ethyl group at the 3-O position provides some lipophilicity compared to L-ascorbic acid, contributing to its improved skin penetration.[4][5]

Quantitative Skin Penetration Data

The penetration of 3-O-ethyl-L-ascorbic acid has been evaluated in various skin models, primarily using in vitro Franz diffusion cell systems.

Permeation in Porcine Skin

Porcine skin is a well-established model for human skin in permeability studies.

| Vehicle | Concentration of EA | Cumulative Permeation (µg/cm²) at 24h | Percentage of Applied Dose (%) | Reference |

| Neat Solvents (Range) | 2% (w/w) | Not specified | 0.6 - 7.5 | [1] |

| PG:IPA (0.75:0.25) | 2% (w/w) | 6.6 ± 3.9 | Not specified | [1] |

| PG:PGML (0.75:0.25) | 2% (w/w) | 37.5 ± 1.9 | Not specified | [1] |

| PG:PGML (0.50:0.50) | 2% (w/w) | 37.2 ± 9.8 | Not specified | [1] |

| PG:PGML:IPM (various ratios) | 2% (w/w) | 49.6 ± 11.6 to 64.1 ± 13.3 | Up to 70.9 | [1] |

PG: Propylene Glycol, IPA: Isopropyl Alcohol, PGML: Propylene Glycol Monolaurate, IPM: Isopropyl Myristate

Permeation in Human Skin and Skin Equivalents

Studies directly comparing permeation in human skin and living skin equivalents (LSEs) provide valuable insights for preclinical evaluation.

| Skin Model | Vehicle | Concentration of EA | Cumulative Permeation (µg/cm²) at 24h | Percentage of Applied Dose (%) | Reference |

| Human Epidermis | PG:PGML:IPM (0.65:0.30:0.05, w/w) | 2% (w/w) | 49.4 ± 4.1 | 58.0 ± 4.2 | [6][7] |

| LabSkin™ (LSE) | PG:PGML:IPM (0.65:0.30:0.05, w/w) | 2% (w/w) | 41.3 ± 2.0 | 55.1 ± 1.8 | [6][7] |

Experimental Protocols

The following sections detail the methodologies employed in the cited skin penetration studies.

In Vitro Skin Permeation using Franz Diffusion Cells

This is the most common method for assessing the percutaneous absorption of cosmetic and pharmaceutical ingredients.

Objective: To quantify the amount of 3-O-ethyl-L-ascorbic acid that permeates through a skin membrane over a specified time.

Materials:

-

Vertical glass Franz diffusion cells

-

Full-thickness porcine ear skin or heat-separated human epidermis

-

Receptor solution: Phosphate buffered saline (PBS), pH 7.3 ± 0.2

-

Test formulation containing 2% (w/w) 3-O-ethyl-L-ascorbic acid

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Skin Preparation: Porcine ear skin is excised, and subcutaneous fat is removed. For human skin, the epidermis is separated from the dermis by heat treatment.

-

Franz Cell Assembly: The prepared skin membrane is mounted between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment. The receptor compartment is filled with PBS and maintained at 32 ± 1 °C.

-

Dosing: A finite dose (e.g., 5 µL/cm²) of the test formulation is applied to the surface of the skin in the donor compartment.[6][7]

-

Sampling: At predetermined time intervals (e.g., 0, 2, 4, 6, 8, 10, 12, 24 hours), aliquots of the receptor solution are collected and replaced with fresh, pre-warmed PBS.[6]

-

Sample Analysis: The concentration of 3-O-ethyl-L-ascorbic acid in the collected samples is quantified using a validated HPLC method.[2][6]

-

Mass Balance: At the end of the experiment, the amount of EA remaining on the skin surface and within the skin membrane is determined to ensure total recovery.[6]

Workflow Diagram:

Biological Activity and Signaling Pathways

Upon penetrating the skin, 3-O-ethyl-L-ascorbic acid exerts several beneficial effects through the modulation of key signaling pathways.

Collagen Synthesis

3-O-ethyl-L-ascorbic acid, after being metabolized to ascorbic acid in the skin, stimulates collagen production.[3][8] Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix.[9][10] It also increases the mRNA levels of procollagen.[11]

Signaling Pathway Diagram:

Antioxidant and Anti-inflammatory Effects

3-O-ethyl-L-ascorbic acid functions as a potent antioxidant, protecting the skin from oxidative stress induced by UV radiation and environmental pollutants.[3][12] It scavenges free radicals and reactive oxygen species (ROS).[9] Its anti-inflammatory properties are linked to the modulation of eicosanoid metabolism.[13]

Signaling Pathway Diagram:

Skin Whitening and Hyperpigmentation Reduction

3-O-ethyl-L-ascorbic acid is an effective skin whitening agent due to its ability to inhibit melanin synthesis.[14][15] It achieves this by inhibiting the activity of tyrosinase, the key enzyme in melanogenesis.[8][14]

Signaling Pathway Diagram:

Conclusion

3-O-ethyl-L-ascorbic acid demonstrates superior stability and skin penetration compared to L-ascorbic acid, making it a highly effective ingredient in dermatological and cosmetic formulations. The selection of an appropriate vehicle system, particularly combinations of propylene glycol, propylene glycol monolaurate, and isopropyl myristate, can significantly enhance its delivery into the skin. Upon penetration, it exerts multiple benefits, including stimulating collagen synthesis, providing antioxidant and anti-inflammatory effects, and reducing hyperpigmentation. The detailed experimental protocols and pathway diagrams provided in this guide serve as a valuable resource for researchers and professionals in the field of drug development and skin science.

References

- 1. mdpi.com [mdpi.com]

- 2. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 4. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 5. blog.bluesun-international.com [blog.bluesun-international.com]

- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 7. A comparison of the in vitro permeation of 3-O-ethyl-l-ascorbic acid in human skin and in a living skin equivalent (LabSkin™) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. News - What is 3-O-Ethyl-L-ascorbic acid good for [unilongmaterial.com]

- 9. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Regulation of collagen biosynthesis by ascorbic acid: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Induction of collagen synthesis by ascorbic acid. A possible mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Antioxidative and Anti-Inflammatory Activity of Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-O-Ethyl Ascorbic Acid and Cannabigerol in Modulating the Phospholipid Metabolism of Keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 15. nbinno.com [nbinno.com]

3-O-ethyl-L-ascorbic acid for hyperpigmentation research

An In-depth Technical Guide on 3-O-ethyl-L-ascorbic Acid for Hyperpigmentation Research

Introduction

3-O-ethyl-L-ascorbic acid (EAA) is a stable, next-generation derivative of L-ascorbic acid (Vitamin C).[1][2][3][4] Its structural modification, the addition of an ethyl group at the third carbon position, enhances its stability, mitigating the rapid oxidation that plagues pure Vitamin C.[1][4][5][6] This modification also imparts both hydrophilic and lipophilic properties, improving its penetration through the skin barrier.[1][4][7] Once absorbed, EAA is metabolized back to its active form, L-ascorbic acid, allowing it to exert its biological effects.[1] These characteristics make it a highly effective and increasingly researched agent for treating hyperpigmentation, a condition caused by the overproduction of melanin.[3][7][8] This guide provides a comprehensive technical overview of EAA, focusing on its mechanism of action, relevant quantitative data, experimental protocols, and key signaling pathways for researchers and drug development professionals.

Mechanism of Action in Hyperpigmentation

EAA's efficacy in treating hyperpigmentation stems from a multi-faceted approach that targets key stages of melanogenesis, the complex process of melanin synthesis.[9][10]

Direct Inhibition of Melanogenic Enzymes

The primary mechanism is the direct inhibition of tyrosinase, the rate-limiting enzyme in melanin production.[3][7][8][11] EAA interacts with the copper ions at the active site of the tyrosinase enzyme, effectively blocking its catalytic activity and preventing the conversion of L-tyrosine to L-DOPA and subsequently to dopaquinone.[8][11] Studies have shown that EAA not only inhibits tyrosinase activity but also reduces the expression of the tyrosinase protein itself.[11][12] Furthermore, EAA has been observed to down-regulate the expression of other key melanogenic enzymes, such as tyrosinase-related protein 2 (TRP-2), further impeding the melanin synthesis pathway.[11][12]

Modulation of Melanogenesis Signaling Pathways

EAA exerts its influence on several critical signaling pathways that regulate melanin production within melanocytes.

-

cAMP/CREB/MITF Pathway: Alpha-melanocyte-stimulating hormone (α-MSH) is a key initiator of melanogenesis.[13][14] It binds to the melanocortin-1 receptor (MC1R) on melanocytes, activating a cascade that increases intracellular cyclic AMP (cAMP).[13][14] This elevation in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates the CREB transcription factor.[13][14] Activated CREB upregulates the expression of Microphthalmia-associated transcription factor (MITF), the master regulator of melanogenic gene expression.[12][13][14] MITF then promotes the transcription of tyrosinase, TRP-1, and TRP-2.[10][14] Research indicates that EAA can suppress the α-MSH-stimulated cAMP-CREB-mediated MITF expression, leading to a downstream reduction in melanogenic enzyme synthesis and melanin production.[12][15]

-

Nrf2-Mediated Antioxidant Response: In keratinocytes, EAA has been shown to activate the Nrf2 signaling pathway, particularly under UVA-induced stress.[12][15] EAA treatment increases the translocation of Nrf2 to the nucleus, which upregulates the expression of antioxidant genes like HO-1.[12] This antioxidant response in keratinocytes reduces oxidative stress and suppresses the secretion of α-MSH, which would otherwise stimulate neighboring melanocytes.[12] Therefore, EAA indirectly inhibits melanogenesis by modulating the communication between keratinocytes and melanocytes.[12]

Antioxidant and Photoprotective Effects

As a potent antioxidant, EAA neutralizes free radicals and reactive oxygen species (ROS) generated by UV radiation and other environmental stressors.[1][3][8] Oxidative stress is a known trigger for melanogenesis. By scavenging these damaging molecules, EAA protects skin cells from oxidative damage, reduces inflammation, and prevents the signaling cascades that lead to hyperpigmentation.[1][3][6][12]

Quantitative Data

The following tables summarize key quantitative data from various studies on 3-O-ethyl-L-ascorbic acid.

Table 1: Tyrosinase Inhibition & Antioxidant Activity

| Parameter | Value | Conditions / Notes | Source |

|---|---|---|---|

| Tyrosinase Inhibition (IC₅₀) | 7.5 g/L | In vitro mushroom tyrosinase assay | [16][17] |

| Tyrosinase Inhibition (IC₅₀) | 0.15 mmol/L | In vitro mushroom tyrosinase assay (L-dopa substrate) | [18] |

| Inhibition of L-tyrosine oxidation | 80.8% | In vitro mushroom tyrosinase assay | [18] |

| Inhibition of L-dopa oxidation | 89.1% | In vitro mushroom tyrosinase assay | [18] |

| Tyrosinase Expression Inhibition | 47.5% | In α-MSH-stimulated cells, compared to control | [11] |

| DPPH Radical Scavenging (IC₅₀) | 0.032 g/L | In vitro antioxidant assay |[16][17][19] |

Table 2: Physicochemical & Stability Properties

| Property | Value | Source |

|---|---|---|

| Partition Coefficient (log P o/w) | -1.07 ± 0.03 | [6][20] |

| pKa | 7.72 ± 0.01 | [6][20] |

| Melting Point | 114.39 ± 0.5 °C | [6][20] |

| Optimal pH for Stability | 5.46 | [16][17] |

| Optimal Temperature for Stability | 36.3 °C | [16][17] |

| Recommended Usage Level | 0.5 - 5% (up to 30% shown to be non-irritating) |[21] |

Experimental Protocols

Detailed methodologies are crucial for reproducible research. The following are summarized protocols for key experiments used to evaluate the efficacy of EAA.

Protocol 1: In Vitro Mushroom Tyrosinase Activity Assay

This assay directly measures the inhibitory effect of a compound on the enzymatic activity of tyrosinase.

-

Materials: Mushroom tyrosinase, L-DOPA (substrate), phosphate buffer (pH ~6.8), 3-O-ethyl-L-ascorbic acid, microplate reader.

-

Preparation: Prepare a stock solution of EAA in a suitable solvent (e.g., DMSO or buffer). Prepare serial dilutions to test a range of concentrations.

-

Procedure:

-

In a 96-well plate, add a solution of L-DOPA and the test sample (EAA at various concentrations).

-

Initiate the enzymatic reaction by adding mushroom tyrosinase solution to each well. A control well should contain the enzyme and substrate without the inhibitor. A blank control should contain the substrate and solvent without the enzyme.[11]

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 30 minutes).[11]

-

-

Measurement: Measure the absorbance of the formed dopachrome at 475 nm using a microplate reader.[11][22]

-

Calculation: The percentage of tyrosinase inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 The IC₅₀ value (the concentration of EAA that inhibits 50% of the enzyme's activity) can be determined by plotting inhibition percentage against the log of the inhibitor concentration.

Protocol 2: Melanin Content Assay in B16F10 Melanoma Cells

This cell-based assay assesses the ability of a compound to inhibit melanin synthesis in a cellular context.

-

Materials: B16F10 mouse melanoma cells, cell culture medium (e.g., DMEM), fetal bovine serum (FBS), α-Melanocyte-Stimulating Hormone (α-MSH), 3-O-ethyl-L-ascorbic acid, NaOH, microplate reader.

-

Cell Culture: Culture B16F10 cells in appropriate medium until they reach a suitable confluency. Seed the cells into a multi-well plate and allow them to adhere.

-

Procedure:

-

Melanin Extraction:

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells and solubilize the melanin by adding a solution of NaOH (e.g., 1N NaOH) and heating (e.g., at 60-80°C).

-

-

Measurement: Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm or 475 nm.[11] The melanin content can be normalized to the total protein content of the cell lysate.

-

Analysis: Compare the melanin content of EAA-treated cells to the α-MSH-stimulated control cells to determine the percentage of melanin inhibition.

Protocol 3: In Vitro Skin Permeation Study

This protocol evaluates the ability of EAA to penetrate the skin barrier.

-

Materials: Full-thickness porcine or human skin, Franz-type diffusion cells, a vehicle/solvent for EAA (e.g., propylene glycol, 1,2-hexanediol), receptor solution (e.g., PBS), HPLC system.[20]

-

Preparation:

-

Mount the excised skin sample onto the Franz diffusion cell, with the stratum corneum facing the donor compartment and the dermis in contact with the receptor solution.

-

Fill the receptor compartment with the receptor solution and maintain it at 32-37°C with constant stirring.

-

-

Procedure:

-

Analysis:

-

Analyze the concentration of EAA in the collected samples using a validated HPLC method.[20]

-

At the end of the experiment, the skin can be processed to determine the amount of EAA retained within the different skin layers (stratum corneum, epidermis, dermis).

-

-

Calculation: Calculate the cumulative amount of EAA permeated through the skin over time and determine permeation parameters such as flux and permeability coefficient.

Visualizations: Pathways and Workflows

Signaling Pathways in Melanogenesis and EAA Intervention

The following diagram illustrates the primary signaling cascade leading to melanin production and highlights the key points where 3-O-ethyl-L-ascorbic acid exerts its inhibitory effects.

Caption: EAA inhibits melanogenesis directly in melanocytes and indirectly via keratinocytes.

Experimental Workflow for Efficacy Assessment

This diagram outlines a logical progression of experiments, from initial in vitro screening to more complex tissue and in vivo models, for evaluating the anti-hyperpigmentation efficacy of a compound like EAA.

Caption: A phased approach for evaluating anti-hyperpigmentation agents.

Structure-Activity Relationship of EAA

This diagram illustrates how the specific chemical modification of L-ascorbic acid to create EAA enhances its properties for dermatological applications.

Caption: EAA's structure enhances stability and penetration, leading to potent biological effects.

Safety and Toxicology

3-O-ethyl-L-ascorbic acid is generally considered safe for topical use in cosmetic formulations.[2] Studies have shown it to be well-tolerated and non-irritating, even at high concentrations up to 30%.[1][21] Safety data sheets classify it as a non-irritant for skin, though it may cause serious eye irritation upon direct contact.[23][24][25] It is not classified as a skin sensitizer, mutagen, or carcinogen.[23][24] While systemic toxicity data is limited, its structural similarity to L-ascorbic acid (Vitamin C) suggests it would follow similar metabolic pathways if absorbed.

Conclusion

3-O-ethyl-L-ascorbic acid stands out as a highly promising and effective agent in the field of hyperpigmentation research. Its superior stability and enhanced skin penetration overcome the primary limitations of pure L-ascorbic acid.[1][3][5] The multifaceted mechanism of action—encompassing direct tyrosinase inhibition, downregulation of melanogenic gene expression via the MITF pathway, and potent antioxidant effects through Nrf2 activation—provides a robust foundation for its depigmenting capabilities.[11][12] The quantitative data consistently demonstrates significant inhibitory effects on key markers of melanogenesis. For researchers and drug development professionals, EAA represents a valuable molecule for the formulation of advanced dermatological products aimed at treating hyperpigmentation disorders and improving overall skin tone and radiance.

References

- 1. 3-O-Ethyl Ascorbic Acid - Cosmacon [cosmacon.de]

- 2. blog.bluesun-international.com [blog.bluesun-international.com]

- 3. pinkavenueskincare.ca [pinkavenueskincare.ca]

- 4. drwhitneybowebeauty.com [drwhitneybowebeauty.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. enclaire.in [enclaire.in]

- 9. Signaling Pathways in Melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. dszi58zj4k99p.cloudfront.net [dszi58zj4k99p.cloudfront.net]

- 12. The anti-melanogenic effects of 3-O-ethyl ascorbic acid via Nrf2-mediated α-MSH inhibition in UVA-irradiated keratinocytes and autophagy induction in melanocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Signaling Pathways in Melanogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Antioxidant Ability and Stability Studies of 3- O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Study of tyrosinase inhibiting activity of 3-O-ethyl-L-ascorbic acid [m.fmect.com]

- 19. Antioxidant Ability and Stability Studies of 3-O-Ethyl Ascorbic Acid, a Cosmetic Tyrosinase Inhibitor. | Semantic Scholar [semanticscholar.org]

- 20. 3-O-ethyl-l-ascorbic acid: Characterisation and investigation of single solvent systems for delivery to the skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. paulaschoice-eu.com [paulaschoice-eu.com]

- 22. researchgate.net [researchgate.net]

- 23. avenalab.com [avenalab.com]

- 24. cdn.caymanchem.com [cdn.caymanchem.com]

- 25. 3-O-Ethylascorbic acid | C8H12O6 | CID 150736 - PubChem [pubchem.ncbi.nlm.nih.gov]

Metabolism and Bioactivity of 3-O-Ethyl-L-Ascorbic Acid in Skin Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-ethyl-L-ascorbic acid (EAA) is a stable, etherified derivative of L-ascorbic acid (Vitamin C) increasingly utilized in dermatological and cosmetic formulations.[1] Its structural modification, an ethyl group at the third carbon position, enhances stability and improves skin penetration compared to pure L-ascorbic acid, which is prone to rapid oxidation.[2][3] This guide provides an in-depth examination of the metabolism of 3-O-ethyl-L-ascorbic acid within skin cells. It details its absorption, conversion to its active form, and subsequent mechanisms of action, including antioxidant effects, inhibition of melanogenesis, and stimulation of collagen synthesis. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for cellular and ex vivo analysis, and provides visual diagrams of critical metabolic and signaling pathways.

Introduction to 3-O-Ethyl-L-Ascorbic Acid